Methyl 1-piperidin-4-yl-1,2,4-triazole-3-carboxylate;dihydrochloride

Description

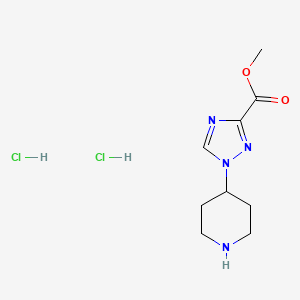

Methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-3-carboxylate dihydrochloride (molecular formula: C₉H₁₆Cl₂N₄O₂) is a heterocyclic compound featuring a 1,2,4-triazole ring fused with a piperidine moiety and a methyl carboxylate ester. Its synthesis typically involves multi-step protocols, including diazotization and Huisgen cycloaddition reactions, as demonstrated in the preparation of related triazole derivatives .

Properties

IUPAC Name |

methyl 1-piperidin-4-yl-1,2,4-triazole-3-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2.2ClH/c1-15-9(14)8-11-6-13(12-8)7-2-4-10-5-3-7;;/h6-7,10H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMZSVMFNJYSMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=N1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-piperidin-4-yl-1,2,4-triazole-3-carboxylate dihydrochloride (CAS: 2770587-71-6) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of methyl 1-piperidin-4-yl-1,2,4-triazole-3-carboxylate dihydrochloride can be represented as follows:

- Molecular Formula : C₉H₁₅Cl₂N₄O₂

- Molecular Weight : 246.7 g/mol

- IUPAC Name : Methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-3-carboxylate dihydrochloride

The compound features a triazole ring which is known for its diverse biological activities.

Research indicates that compounds containing the triazole moiety often interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Specifically, methyl 1-piperidin-4-yl-1,2,4-triazole derivatives have shown promising activity as histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in regulating gene expression through chromatin remodeling and are validated targets for cancer therapy.

Anticancer Activity

A study highlighted the synthesis of several hydroxamic acid-based HDAC inhibitors featuring the piperidinyl-triazole core. Among these compounds, some exhibited inhibition rates exceeding 90% against HDAC6 at a concentration of 1 μM. This suggests that methyl 1-piperidin-4-yl-1,2,4-triazole derivatives could be effective in cancer treatment by modulating epigenetic mechanisms .

Antimicrobial Properties

The triazole ring system is also associated with antimicrobial activity. Compounds similar to methyl 1-piperidin-4-yl-1,2,4-triazole have demonstrated efficacy against various bacterial and fungal pathogens. The presence of the piperidine group may enhance membrane permeability and facilitate the entry of the compound into microbial cells .

Other Pharmacological Actions

In addition to anticancer and antimicrobial properties, triazole derivatives have shown potential in treating other conditions such as inflammation and neurodegenerative diseases. For instance, compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing a triazole moiety exhibit promising anticancer properties. Methyl 1-piperidin-4-yl-1,2,4-triazole-3-carboxylate has been studied for its potential to inhibit various cancer cell lines. A study demonstrated that derivatives of triazole compounds displayed selective activity against breast cancer cells, with IC50 values significantly lower than those for normal cells, indicating a favorable therapeutic index .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. In vitro studies revealed that it could inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages. This effect was attributed to the compound's ability to modulate signaling pathways involved in inflammation .

Synthesis and Derivatives

Methyl 1-piperidin-4-yl-1,2,4-triazole-3-carboxylate can be synthesized through various methods involving the reaction of piperidine derivatives with triazole carboxylic acids. The synthesis process allows for the creation of numerous derivatives that can be tailored for enhanced biological activity or reduced toxicity.

| Synthesis Method | Yield | Comments |

|---|---|---|

| Reaction with piperidine derivative | 85% | High yield with minimal by-products |

| Coupling with various amines | 75% | Allows for structural diversity |

Case Study: Anticancer Efficacy

In a recent study published in MDPI, several derivatives of methyl 1-piperidin-4-yl-1,2,4-triazole-3-carboxylate were evaluated for their anticancer activity against multiple cell lines including breast and lung cancer cells. The most potent derivative exhibited an IC50 value of 0.137 μM against breast cancer cells while showing significantly lower toxicity towards normal cells .

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound revealed that it could reduce the secretion of IL-6 and TNF-alpha in lipopolysaccharide-stimulated macrophages by over 30% at concentrations as low as 10 µM. This suggests its potential utility in treating inflammatory diseases .

Comparison with Similar Compounds

Triazole-Piperidine Derivatives with Substituent Variations

Key analogs differ in substituents on the triazole or piperidine rings, influencing physicochemical properties and biological activity:

Key Findings :

- Positional Isomerism : The triazole ring’s substitution pattern (1,2,4 vs. 1,2,3) significantly alters electronic properties and hydrogen-bonding capacity, impacting solubility and receptor binding .

- Alkyl Substituents : Ethyl or methyl groups on the triazole ring enhance lipophilicity (e.g., 253.17 MW for ethyl variant vs. 283.16 for target compound) .

Heterocyclic Ring Replacements

Replacing the triazole with other heterocycles modifies reactivity and applications:

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 1-piperidin-4-yl-1,2,4-triazole-3-carboxylate dihydrochloride?

- Methodology : The compound can be synthesized via a multi-step process involving:

Hydroxymethylation : Reacting 1,2,4-triazole derivatives with formaldehyde in the presence of a base (e.g., Ba(OH)₂·8H₂O) to introduce functional groups at the 3-position .

Piperidine Substitution : Introducing the piperidin-4-yl group via nucleophilic substitution or coupling reactions, followed by carboxylation.

Salt Formation : Treating the free base with HCl to form the dihydrochloride salt.

- Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst) to improve yield, as analogous triazole syntheses report yields as low as 32% .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Analytical Workflow :

NMR : Use - and -NMR to verify the piperidine ring (δ 1.5–3.5 ppm for protons) and triazole carbons (δ 140–160 ppm) .

Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 273.2 (CHClNO) and fragmentation patterns .

HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 210–260 nm .

Q. What crystallographic methods are suitable for resolving its 3D structure?

- Protocol :

Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.

Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust algorithms for handling hydrogen bonding and chloride counterions .

Validation : Cross-check with CCDC databases for analogous piperidine-triazole structures .

Q. What safety precautions are required when handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to its irritant (Xi) classification .

- Storage : Keep in airtight containers at room temperature to prevent HCl release .

Advanced Questions

Q. How can impurities be profiled in pharmaceutical-grade batches of this compound?

- Strategy :

LC-MS/MS : Identify trace impurities (e.g., des-methyl analogs or unreacted intermediates) using high-resolution mass spectrometry .

Forced Degradation : Expose the compound to heat, light, and humidity to simulate degradation pathways. Monitor hydrolytic cleavage of the ester group or piperidine ring oxidation .

Q. What pharmacological activities are associated with its structural motifs?

- SAR Insights :

- The 1,2,4-triazole moiety is a known pharmacophore for antimicrobial and kinase inhibitory activity.

- Piperidine derivatives modulate CNS targets (e.g., sigma receptors) due to their conformational flexibility .

- In Silico Screening : Perform molecular docking with targets like 5-HT or H receptors to predict bioactivity .

Q. How can contradictory data on synthesis yields be resolved?

- Troubleshooting :

Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate formation and optimize stepwise reactions .

Byproduct Analysis : Characterize low-yield batches via GC-MS to identify competing pathways (e.g., over-alkylation) .

Q. What strategies enhance the compound’s stability in formulation studies?

- Approaches :

Lyophilization : Convert the dihydrochloride salt to a stable lyophilized powder for long-term storage .

Excipient Screening : Test cyclodextrins or PEGs to prevent hydrolysis of the ester group in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.